2-Acetylbiphenyl

Vue d'ensemble

Description

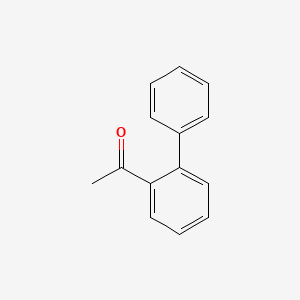

2-Acetylbiphenyl is a chemical compound with the molecular formula C14H10O and a molecular weight of 194.23 . It is synthesized from biphenylene and acetyl chloride .

Synthesis Analysis

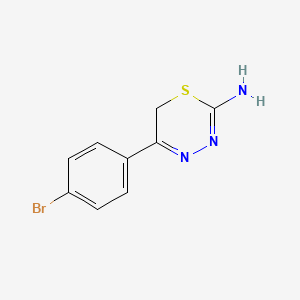

The synthesis of 2-Acetylbiphenyl has been achieved through the use of transaminases, which are important enzymes for the production of chiral amines . In one study, an in silico design approach was used to engineer a well-characterized transaminase, resulting in a 1716-fold increase in reaction rate towards the bulky ketone substrate, 2-acetylbiphenyl .Molecular Structure Analysis

The molecular structure of 2-Acetylbiphenyl consists of a biphenyl group with an acetyl group attached. The exact structure can be found in the MOL file: 779-26-0.mol .Chemical Reactions Analysis

The Suzuki reaction, a type of coupling reaction, has been used in the synthesis of many styrenes, alkenes, and biphenyls, including 2-Acetylbiphenyl . This reaction involves the coupling of an aryl halide with an arylboronic acid .Physical And Chemical Properties Analysis

2-Acetylbiphenyl has a melting point of 137-139 °C and a predicted boiling point of 338.9±11.0 °C . Its density is predicted to be 1.218±0.06 g/cm3 .Applications De Recherche Scientifique

Adsorption and Removal of Ethidium Bromide

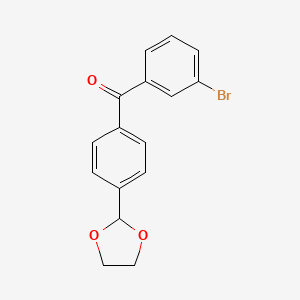

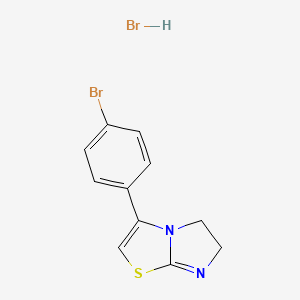

2-Acetylbiphenyl has been used in the synthesis of catalytically active, antibacterial palladium nanoparticles (PdNPs) for adsorption-based removal of ethidium bromide (EtBr) from an aqueous solution . The PdNPs successfully catalyzed Suzuki–Miyaura cross-coupling between aryl halides and arylboronic acids resulting in the synthesis of 4-acetylbiphenyl .

Antibacterial Activity

The PdNPs synthesized using 2-Acetylbiphenyl have demonstrated significant antibacterial activity. They were found to be most effective and potent against Staphylococcus aureus and Proteus vulgaris followed by Escherichia coli, Bacillus subtilis, and Bacillus cereus .

Asymmetric Synthesis of Chiral Amines

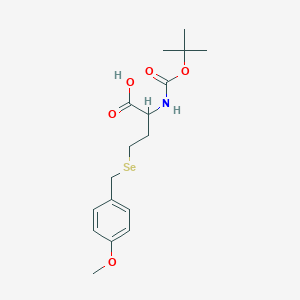

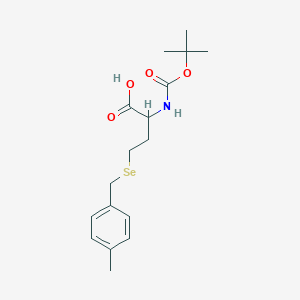

2-Acetylbiphenyl has been used in the rational design of a (S)-Selective-Transaminase for the asymmetric synthesis of (1S)-1-(1,1’-biphenyl-2-yl)ethanamine . The rationally designed variant showed an improvement in reaction rate by more than 1716-fold toward the bulky ketone under study, producing the corresponding enantiomeric pure (S)-amine .

Catalyst for Suzuki Reaction

PdNPs synthesized using 2-Acetylbiphenyl have been studied for various reactions such as the Suzuki reaction .

Catalyst for Hydrogenation

PdNPs synthesized using 2-Acetylbiphenyl have been used as catalysts for hydrogenation .

Catalyst for Heck Reaction

PdNPs synthesized using 2-Acetylbiphenyl have been used as catalysts for the Heck reaction .

Mécanisme D'action

Target of Action

The primary target of 2-Acetylbiphenyl is the transaminase enzyme . Transaminases are important enzymes for the production of chiral amines for the pharmaceutical and fine chemical industries .

Mode of Action

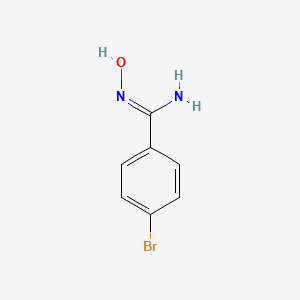

2-Acetylbiphenyl interacts with its target, the transaminase enzyme, through a process known as the Suzuki reaction . This reaction is a type of coupling reaction that combines two hydrocarbon fragments with the aid of a catalyst, typically palladium, in a basic environment . The Suzuki reaction is able to conjoin a variety of aryl halides and alkenyl halides with alkenylboranes and arylboronic acids . In the case of 2-Acetylbiphenyl, the reaction begins with a palladium catalyst. The catalyst is combined with 4-bromo-acetophenone, and through a process of oxidative addition, the palladium catalyst reacts to form a bromopalladium-acetophenone complex .

Biochemical Pathways

The biochemical pathways affected by 2-Acetylbiphenyl involve the glyoxalase system and ascorbate-glutathione pathway . These pathways play crucial roles in maintaining cellular homeostasis and detoxifying reactive oxygen species .

Pharmacokinetics

The pharmacokinetics of 2-Acetylbiphenyl, like other compounds, can be evaluated in terms of its absorption, distribution, metabolism, and excretion (ADME) properties . These properties determine how the compound is taken up by the body, where it is distributed, how it is metabolized, and how it is ultimately eliminated

Result of Action

The molecular and cellular effects of 2-Acetylbiphenyl’s action are primarily related to its interaction with the transaminase enzyme. By interacting with this enzyme, 2-Acetylbiphenyl can influence the production of chiral amines, which are important for various biochemical processes . .

Action Environment

The action of 2-Acetylbiphenyl, like that of many other compounds, can be influenced by various environmental factors. For instance, factors such as temperature and pH can affect the structure and function of enzymes, thereby influencing the efficiency of enzyme-catalyzed reactions . Additionally, the concentration of substrate molecules in a solution can also affect how quickly an enzyme functions to carry out a reaction .

Orientations Futures

Propriétés

IUPAC Name |

1-(2-phenylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWYAMYRMMMHKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184040 | |

| Record name | 1-(1,1'-Biphenyl)ylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetylbiphenyl | |

CAS RN |

2142-66-7, 29932-58-9 | |

| Record name | 1-[1,1′-Biphenyl]-2-ylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2142-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1'-Biphenyl)ylethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029932589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1,1'-Biphenyl)ylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[1,1'-biphenyl]ylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-{[1,1'-biphenyl]-2-yl}ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key applications of 2-acetylbiphenyl in organic synthesis?

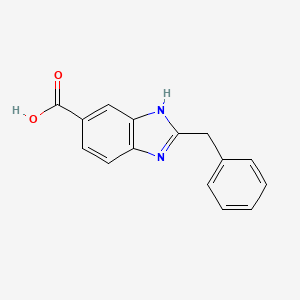

A1: 2-Acetylbiphenyl serves as a valuable building block in organic synthesis, particularly for constructing nitrogen-containing heterocycles. For instance, it acts as a substrate in metal-free nitrogenation reactions using azides as the nitrogen source, leading to the formation of phenanthridines. [] This approach offers a novel and efficient one-step synthesis of these important compounds. [] Additionally, 2-acetylbiphenyl can be used to synthesize chiral amines, specifically (1S)-1-(1,1′-biphenyl-2-yl)ethanamine, through an enzymatic transamination process. []

Q2: What is the mechanism involved in the synthesis of phenanthridines from 2-acetylbiphenyl?

A3: While the exact mechanism of phenanthridine formation from 2-acetylbiphenyl and azides requires further investigation, studies suggest a pathway involving a Schmidt reaction. [, ] This reaction likely proceeds through the formation of an intermediate diazonium species, followed by intramolecular cyclization and subsequent aromatization to yield the phenanthridine product. [, ]

Q3: Are there any alternative synthetic routes to access phenanthridines from 2-acetylbiphenyl?

A4: Yes, an alternative method utilizes trimethylsilyl azide (TMSN3) to synthesize phenanthridines from 2-acetylbiphenyls. [] This approach avoids the use of metal catalysts and offers another route for accessing these valuable heterocyclic compounds.

Q4: Can 2-acetylbiphenyl be used to synthesize other chiral compounds besides amines?

A5: Yes, 2-acetylbiphenyl derivatives can be utilized for synthesizing chiral compounds with axial chirality. For example, it serves as a starting material for the enantioselective preparation of 5-methyl-6,7-dihydro-5H-dibenz[c,e]azepine, a secondary amine exhibiting switchable axial chirality. [] This synthesis utilizes (R)-2-phenylglycinol as a chiral auxiliary to control both the axial and central chirality elements. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B3021776.png)

![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B3021781.png)

![[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B3021784.png)

![6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3021785.png)